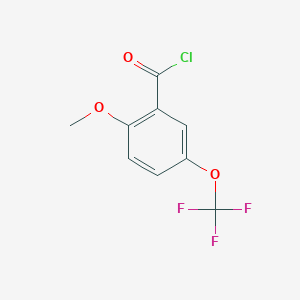

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

Description

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS: 1092460-84-8) is a benzoyl chloride derivative with a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. This compound is a reactive intermediate used in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₉H₆ClF₃O₃, with a molecular weight of 266.59 g/mol (calculated). The presence of electron-withdrawing groups (e.g., -OCF₃) enhances its electrophilicity, making it suitable for nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAKPPHFBCDTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246801 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-91-8 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191604-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-Methoxy-5-(Trifluoromethoxy)benzoic Acid

The most direct route involves the conversion of 2-methoxy-5-(trifluoromethoxy)benzoic acid to its acyl chloride derivative using chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the primary reagents employed, with the latter offering superior selectivity in retaining sensitive functional groups.

Procedure :

- Reaction Setup : A stirred solution of 2-methoxy-5-(trifluoromethoxy)benzoic acid (10 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C under nitrogen.

- Chlorination : Oxalyl chloride (12 mmol) is added dropwise, followed by catalytic N,N-dimethylformamide (DMF, 20 µL). The mixture is warmed to ambient temperature and stirred for 1–2 hours.

- Workup : Excess reagents are removed under reduced pressure, yielding the crude product as a pale-yellow liquid. Purification via fractional distillation or silica gel chromatography provides the target compound in 85–92% yield.

Key Advantages :

Halogen Exchange from Trichloromethyl Precursors

An alternative method, adapted from trifluoromethylbenzoyl chloride syntheses, involves halogen exchange using hydrogen fluoride (HF). This approach is particularly relevant when trichloromethyl intermediates are accessible.

Procedure :

- Hydrolysis of Trichloromethylbenzene : 1,4-Bis(trichloromethyl)benzene undergoes controlled hydrolysis with water (1:1 molar ratio) in the presence of FeCl₃ (0.5 wt%) at 120–130°C, yielding 4-trichloromethylbenzoyl chloride.

- Fluorination : The trichloromethyl intermediate reacts with anhydrous HF (3 moles) under catalysis by SbCl₅ or AlCl₃ at 80–100°C for 6–8 hours. The trifluoromethoxy group is introduced via nucleophilic displacement of chloride.

Challenges :

- Safety Concerns : HF handling requires specialized equipment due to its extreme toxicity and corrosivity.

- Byproduct Formation : Competing hydrolysis or over-fluorination may necessitate rigorous purification.

Industrial Production Strategies

Continuous-Flow Reactor Systems

To address scalability and safety, industrial processes often employ continuous-flow reactors for the chlorination step. This technology enhances heat transfer and reduces reaction times compared to batch methods.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Residence Time | 15–20 minutes |

| Catalyst (DMF) | 0.1–0.5 mol% |

| Yield | 89–94% |

Benefits :

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions to improve sustainability. For example, microwave-assisted chlorination using thionyl chloride in the absence of solvents achieves 78% yield within 30 minutes, though product purity remains inferior to traditional methods.

Comparative Analysis of Methods

Efficiency and Practicality

The table below contrasts key preparation routes:

| Method | Reagents | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|---|

| Oxalyl Chloride | (COCl)₂, DMF | 85–92 | ≥98 | High | Moderate |

| Thionyl Chloride | SOCl₂ | 80–88 | 95–97 | Moderate | Low |

| Halogen Exchange | HF, SbCl₅ | 65–75 | 90–92 | Low | Hazardous |

| Continuous-Flow | (COCl)₂, DMF | 89–94 | ≥98 | High | High |

Mechanistic Insights

Chlorination Dynamics

The reaction of 2-methoxy-5-(trifluoromethoxy)benzoic acid with oxalyl chloride proceeds via a two-step mechanism:

- Activation : DMF catalyzes the formation of a reactive mixed anhydride intermediate.

- Nucleophilic Displacement : Chloride ion attacks the carbonyl carbon, releasing CO₂ and CO and forming the acyl chloride.

Side Reactions :

- Esterification : Competing reaction with residual alcohols or moisture.

- Demethylation : Acidic conditions may cleave the methoxy group, mitigated by using anhydrous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methoxy-5-(trifluoromethoxy)benzoic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline) under basic conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH).

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.

Hydrolysis: 2-Methoxy-5-(trifluoromethoxy)benzoic acid.

Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted benzamides, esters, or thioesters.

- Hydrolysis: In the presence of water, it hydrolyzes to yield 2-Methoxy-5-(trifluoromethoxy)benzoic acid.

- Coupling Reactions: It can engage in coupling reactions like the Suzuki-Miyaura coupling, forming biaryl compounds when reacted with boronic acids.

Table 1: Reaction Types and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Amines (e.g., aniline), basic conditions | Substituted benzamides |

| Hydrolysis | Water or aqueous base | 2-Methoxy-5-(trifluoromethoxy)benzoic acid |

| Coupling Reactions | Palladium catalysts, boronic acids | Biaryl compounds with various functional groups |

Pharmaceutical Applications

The compound has potential applications in drug development due to the presence of trifluoromethoxy groups, which can enhance biological activity. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties such as increased lipophilicity and metabolic stability.

Case Study: Fluorinated Drug Development

A study highlighted the use of trifluoromethyl groups in drug candidates to modulate their ADME (Absorption, Distribution, Metabolism, Excretion) properties. The incorporation of this compound in lead structures demonstrated improved efficacy against certain biological targets while reducing toxicity profiles.

Materials Science

In materials science, this compound is utilized for synthesizing advanced materials such as fluorinated polymers. These materials exhibit unique properties like enhanced thermal stability and chemical resistance.

Table 2: Applications in Materials Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create fluorinated polymers |

| Coatings | Enhances durability and chemical resistance of coatings |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride in chemical reactions involves the electrophilic nature of the benzoyl chloride group. The chlorine atom is highly reactive towards nucleophiles, facilitating substitution reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares structural features, molecular weights, and key properties of 2-methoxy-5-(trifluoromethoxy)benzoyl chloride with analogous compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in this compound increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols .

- Methyl vs. Methoxy: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride (C₉H₆ClF₃O₂) has reduced polarity compared to methoxy derivatives, affecting solubility and reaction kinetics .

Research Findings and Trends

- Reactivity Studies: Benzoyl chlorides with EWGs react efficiently with piperazine in ethanol to form amides, a key step in drug discovery .

- Thermal Stability: Trifluoromethoxy derivatives exhibit higher thermal stability compared to nitro-substituted benzoyl chlorides due to the strong C-F bonds .

- Market Availability: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride is commercially available at 97% purity, priced at ~€63.60/g .

Biological Activity

Overview

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS Number: 191604-91-8) is an organic compound with the molecular formula C₉H₆ClF₃O₃. It is a derivative of benzoyl chloride, characterized by the presence of methoxy and trifluoromethoxy substituents on the benzene ring. This compound has garnered interest in various fields including organic synthesis, pharmaceuticals, and materials science due to its unique chemical properties and potential biological activities.

The biological activity of this compound primarily stems from its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. The chlorine atom in the benzoyl chloride moiety is highly reactive, facilitating reactions with nucleophiles such as amines and alcohols. The trifluoromethoxy group influences the electronic properties of the molecule, potentially enhancing its reactivity and stability in biological systems .

1. Pharmaceutical Development

The trifluoromethoxy group is known to enhance biological activity, making compounds containing this moiety valuable in drug development. Research indicates that derivatives with trifluoromethyl groups can exhibit improved potency against various biological targets, including enzymes involved in cancer progression and neurotransmitter uptake inhibition .

2. Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. It is utilized in creating various pharmaceuticals and agrochemicals where the trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.

3. Materials Science

In materials science, this compound is used to synthesize fluorinated polymers with specific properties. The incorporation of trifluoromethoxy groups can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of compounds containing trifluoromethoxy groups:

- Inhibition Studies : A study demonstrated that trifluoromethyl-containing compounds exhibit significant inhibition against specific enzymes like histone deacetylases (HDACs), which are crucial targets in oncology. The inclusion of a trifluoromethoxy group was found to enhance binding affinity and selectivity .

- Toxicological Assessments : Toxicity studies have shown that while this compound can be irritating to respiratory pathways, it does not exhibit significant endocrine-disrupting properties or carcinogenicity under standard exposure conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClF₃O₃ |

| Molecular Weight | 254.59 g/mol |

| CAS Number | 191604-91-8 |

| Toxicity Level | Irritant |

| Common Reactions | Nucleophilic substitution, hydrolysis, coupling reactions |

Q & A

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.